Cas no 651-06-9 (Sulfameter)

Sulfameter 化学的及び物理的性質
名前と識別子
-
- 4-Amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
- 2-sulfanilamido-5-methoxypyrimidine
- 5-METHOXYSULFADIAZINE
- N1-(5-METHOXYPYRIMIDIN-2-YL)SULFANILAMIDE
- SULFAMETE
- SULFAMETHOXYDIAZINE
- sulfamethoxypyrimidine
- sulfametoxydiazine
- 2-(4-Aminobenzenesulfonamido)-5-methoxypyrimidine
- 2-sulfanilamido-5-methoxypyrimidin
- 4-amino-n-(5-methoxy-2-pyridimidinyl)-benzenesulfonamid
- 4-Amino-N-(5-methoxy-2-pyrimidinyl)benzenesulfonamide
- 5-Methoxy-2-sulfanilamidopyrimidine
- 5-sulfamethoxydiazine
- AHR-857
- Bayer 5400
- Bayrena
- Benzenesulfonamide, 4-amino-N-(5-methoxy-2-pyridimidinyl)-
- Sulfameter
- Sulfamethoxine
- sulfamethoxy-diazine
- Sulfametin
- Sulphameter
- Sulphamethoxydiazine
- Ultrax
- Sulfametorine
- Sulfamethoxydin
- Methoxypyrimal
- Berlicid
- Sulla
- Sulfamethorine
- Supramid
- Longasulf
- Kinecid
- Juvoxin
- Durenat
- Dairena
- Kirocid
- Kiron
- Sulfa-5-methoxypyrimidine
- Solfametossidiazina
- Sulfametoxipirimidine
- Sulfametinum
- Sul
- I-2586
- GTPL12641
- 4-amino-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide
- J01ED04
- AC-19932
- Sulfametoxydiazinum [INN-Latin]
- KBioGR_000752
- Prestwick2_000769
- 651-06-9
- NSC683528
- Prestwick0_000769
- BSPBio_000818
- W-104807
- SULFAMETER [MI]
- AB00052227
- CAS-651-06-9
- NCGC00094915-01
- N(sup 1)-(5-Methoxy-2-pyrimidinyl)sulfanilamide
- UNII-3L179F09D6
- NCGC00016530-03
- Sulfametoxydiazinum (INN-Latin)
- Q15410181
- SPBio_001536
- HMS3655A11
- Oprea1_482593
- SY101966
- SH 613
- InChI=1/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
- Spectrum2_001428
- Benzenesulfonamide, 4-amino-N-(5-methoxy-2-pyrimidinyl)-
- Prestwick3_000769
- IDI1_000468
- SULFAMETOXYDIAZINE [WHO-DD]
- SH-613
- Prestwick_1048
- Spectrum4_000426
- KBio3_002485
- KBio2_001629
- HY-B0213
- AB00052227-11
- Sulfametoxydiazine;5-Methoxysulfadiazine
- Sulfamethoxydiazine / sulfamete
- NCGC00016530-01
- sulfamethoxidiazine
- KBio2_004197
- NCGC00016530-04
- NSC 683528
- 5-25-12-00525 (Beilstein Handbook Reference)
- EINECS 211-480-8
- SR-01000721917-3
- s1618
- NSC-757874
- AS-13912
- Sulla (TN)
- N(1)-(5-Methoxy-2-pyrimidinyl)sulfanilamide
- SPBio_002757
- Sulfametoxidine
- SCHEMBL79417
- sulfamethoxydiazinum
- BIDD:GT0693
- HMS1921L15
- GPTONYMQFTZPKC-UHFFFAOYSA-
- Sulfamethoxydiazin
- HMS2233B12
- 2-Sulfa-5-methoxypyrimidine
- Sulfamethoxydine
- CHEMBL1200359
- Sulfameter (Bayrena)
- Pharmakon1600-01501155
- NSC757874
- AC-32614
- EN300-118317
- AB00052227_13
- BPBio1_000900
- BRN 0621130
- N1-(5-Methoxy-2-pyrimidinyl)sulfanilamide
- Z1511483974
- Sulfametoxidiazina
- 2-Sulfanilamido-5-methoxypyrimidin [German]
- NINDS_000468
- SULFAMETER [ORANGE BOOK]
- Sulfameter [USAN]
- BRD-K87492696-001-05-8
- HMS3374J11
- Spectrum_001149
- 4-amino-N-[5-(methyloxy)pyrimidin-2-yl]benzenesulfonamide
- NSC-683528
- KBio1_000468
- Solfametossidiazina [DCIT]
- HMS1570I20
- MLS000069640
- Sulfanilamide, N(sup 1)-(5-methoxy-2-pyrimidinyl)-
- Sulfametorinum
- SW197118-3
- FT-0632748
- SBI-0051665.P002
- HMS2092J03
- NCGC00016530-07
- HMS3714I20
- DivK1c_000468
- NCGC00016530-02
- DB06821
- A834976
- AKOS015897255
- Sulfameter, VETRANAL(TM), analytical standard
- NCGC00094915-02
- Spectrum5_000981
- NCGC00016530-06
- AMY38159
- Sulfametoxydiazine [INN]
- Tox21_110478
- Prestwick1_000769
- BRD-K87492696-001-09-0
- Sulfametoxidiazina (INN-Spanish)
- SR-01000721917-2
- BSPBio_002985
- MFCD00006067
- CCG-38965
- Sulfametoxydiazine (INN)
- 3L179F09D6
- KBioSS_001629
- AB00052227_12
- SPECTRUM1501155
- CHEBI:53727
- Spectrum3_001463
- SMR000058215
- NS00010604
- Sulfametoxydiazinum
- BAY-5400
- 4-azanyl-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
- HMS501H10
- D02517
- DTXCID003613
- SR-01000721917
- Sulfametoxidiazina [INN-Spanish]
- KBio2_006765
- GPTONYMQFTZPKC-UHFFFAOYSA-N
- HMS2097I20
- DTXSID5023613
- Sulfameter (USAN)
- Tox21_110478_1
- BRD-K87492696-001-16-5
- DB-054761
- BRD-K87492696-001-15-7
-
- MDL: MFCD00006067
- インチ: 1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
- InChIKey: GPTONYMQFTZPKC-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(N([H])C1=NC([H])=C(C([H])=N1)OC([H])([H])[H])(=O)=O
- BRN: 621130
計算された属性
- せいみつぶんしりょう: 280.06300
- どういたいしつりょう: 280.063
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 機能3 d受容体数: 4
- 立体異性体サンプリングRMSD: 0.6
- CID立体異性体数: 24
- 有効回転子数: 4
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 機能3 dカチオン数: 1
- 機能3 dリング数: 2
- トポロジー分子極性表面積: 116
- 疎水性パラメータ計算基準値(XlogP): 0.4
- 機能3 dドナー数: 2
じっけんとくせい
- 色と性状: 黄色または白色の結晶粉末
- 密度みつど: 1.465
- ゆうかいてん: 213-215°C
- ふってん: 539.4°C at 760 mmHg
- フラッシュポイント: 539.4 °C at 760 mmHg
- 屈折率: 1.647
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (356.76 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown ようかいど
- PSA: 115.58000
- LogP: 2.60320
- じょうきあつ: 0.0±1.4 mmHg at 25°C
- ようかいせい: 水にほとんど溶けない
- マーカー: 13,8999
Sulfameter セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:WP0525000
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:2-8°C
Sulfameter 税関データ
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Sulfameter 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0590-25G |
Sulfameter |
651-06-9 | >98.0%(T)(HPLC) | 25g |
¥495.00 | 2024-04-15 | |
Key Organics Ltd | AS-13912-10MG |
Sulfameter |
651-06-9 | >98% | 10mg |
£51.00 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0748-25 mg |
Sulfameter |
651-06-9 | 99.85% | 25mg |
¥288.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0748-200 mg |
Sulfameter |
651-06-9 | 99.85% | 200mg |
¥647.00 | 2022-04-26 | |
Enamine | EN300-118317-0.5g |
4-amino-N-(5-methoxypyrimidin-2-yl)benzene-1-sulfonamide |
651-06-9 | 95% | 0.5g |
$19.0 | 2023-07-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S871933-5g |
Sulfameter |
651-06-9 | 98% | 5g |
¥168.00 | 2022-09-28 | |
DC Chemicals | DCAPI1294-1 g |
Sulfameter (Bayrena) |
651-06-9 | >99% | 1g |
$1000.0 | 2022-02-28 | |
TRC | S699045-1g |
Sulfameter |
651-06-9 | 1g |
$996.00 | 2023-05-17 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015105-250mg |
Sulfameter |
651-06-9 | 250mg |
¥504 | 2023-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094957-5g |
Sulfameter |
651-06-9 | 98% | 5g |
¥49 | 2023-09-08 |
Sulfameter 関連文献
-
Douglas H. Nakahata,Raphael E. F. de Paiva,Wilton R. Lustri,Pedro P. Corbi New J. Chem. 2020 44 17236
-
Dandan Zhang,Lifeng Lin,Zhuanxi Luo,Changzhou Yan,Xian Zhang J. Environ. Monit. 2011 13 1953
-
Jian Kang,Chun-Lin Fan,Ya-Fei Cao,Hui-Jun Wang,Xing Peng,Zhi-Bin Wang,Qiao-Ying Chang,Xue-Yan Hu,Guo-Fang Pang Anal. Methods 2014 6 8337
-
Lingling Liu,Tao Zhu Anal. Methods 2017 9 4747
-
Gaoshuang Hu,Wei Sheng,Shijie Li,Yan Zhang,Junping Wang,Shuo Wang RSC Adv. 2017 7 31123
-
Ting Wang,Zhifen Lin,Chunsheng Yin,Qingqing An,Xiaoxian Zhang,Dali Wang,Ying Liu RSC Adv. 2016 6 114698
-
Xiaofang Luan,Wen Nie,Xinxin Tian,Jinglei Xu,Wenqiang Fang,Shuang Liu,Xinyu Lan,Wenxuan Jia,Yongming Liu,Zhenbo Liu Anal. Methods 2022 14 4893
-
Wenli Tian,Lingyu Gao,Yazhou Zhao,Wenjun Peng,Zhongzhou Chen Anal. Methods 2013 5 1283
-
Kui Bian,YaHong Liu,ZongNan Wang,Tong Zhou,XuQin Song,FangYu Zhang,LiMin He RSC Adv. 2015 5 27584
-
Yiqing Zhang,Lifeng Lin,Yan Li,Qiaoting Zeng,Shanshan Guo,Fran?ois Nkinahamira,Chang-Ping Yu,Qian Sun Anal. Methods 2021 13 299
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides Aminobenzenesulfonamides
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Other Chemical Reagents
Sulfameterに関する追加情報
Professional Introduction to Sulfameter (CAS No: 651-06-9)
Sulfameter, a compound with the chemical formula C₆H₈N₂O₂S and the CAS number 651-06-9, is a sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, often referred to by its systematic name, plays a crucial role in various biochemical pathways and has been extensively studied for its potential therapeutic applications. The sulfonamide moiety, a key structural feature of Sulfameter, is well-known for its broad spectrum of biological activities, making it a valuable candidate for further exploration in drug development.
The< strong>Sulfameter molecule exhibits a unique combination of chemical properties that contribute to its efficacy in several pharmacological contexts. Its molecular structure includes a sulfonamide group, which is highly reactive and capable of forming hydrogen bonds with biological targets. This characteristic has been leveraged in the design of drugs that interact with enzymes and receptors, leading to therapeutic effects. Additionally, the presence of a methyl group and an amide bond in the molecule enhances its solubility and bioavailability, which are critical factors for drug absorption and distribution in the body.
Recent advancements in medicinal chemistry have highlighted the potential of Sulfameter as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have been exploring its utility in developing novel antibiotics, anti-inflammatory drugs, and even anticancer agents. The sulfonamide core of Sulfameter has been modified to create derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that structural modifications can lead to compounds with improved efficacy against certain bacterial strains while minimizing side effects.
In the realm of academic research, Sulfameter has been utilized as a model compound to investigate the mechanisms of sulfonamide drug action. Its interaction with bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in pathogens, has been extensively studied. This research has not only deepened our understanding of how sulfonamides inhibit bacterial growth but also provided insights into designing next-generation antibiotics that overcome existing resistance mechanisms. The findings from these studies have been published in high-impact journals and have influenced the development of new therapeutic strategies.
The pharmacokinetic profile of Sulfameter is another area of interest for researchers. Studies have shown that Sulfameter exhibits moderate oral bioavailability and a relatively long half-life, allowing for once-daily dosing in some applications. Its metabolic pathways have been characterized, revealing that it is primarily metabolized by the liver through conjugation reactions. These insights into its metabolism have implications for drug-drug interactions and dosing regimens in patients with impaired liver function. Furthermore, the compound's excretion via urine suggests that renal function may also play a role in determining its overall disposition.
Emerging research has also explored the potential of Sulfameter in combination therapies. By pairing it with other antimicrobial agents or anti-inflammatory drugs, researchers aim to enhance therapeutic outcomes while reducing the likelihood of resistance development. Preliminary studies have shown promising results when Sulfameter is used in conjunction with beta-lactams or quinolones against multidrug-resistant bacteria. This approach leverages the synergistic effects of multiple drugs to combat infections more effectively than single-agent therapy.
The safety profile of Sulfameter has been carefully evaluated through preclinical and clinical trials. While generally well-tolerated at therapeutic doses, some adverse effects have been reported, including gastrointestinal discomfort and allergic reactions. These findings underscore the importance of proper dosing and monitoring in patients receiving Sulfameter-based treatments. Regulatory agencies have reviewed these data and have established guidelines for its safe use in clinical practice. Continued monitoring through post-marketing surveillance will further refine our understanding of its long-term safety profile.
The industrial significance of Sulfameter extends beyond its direct therapeutic applications. Its synthesis involves well-established chemical processes that can be scaled up for large-scale production. The availability of synthetic routes has made it a cost-effective starting material for more complex drug molecules. Pharmaceutical companies have capitalized on this by incorporating Sulfameter into synthetic pathways for high-value compounds targeting various diseases. This underscores its versatility as a building block in medicinal chemistry.
Looking ahead, future research on Sulfameter is likely to focus on expanding its therapeutic applications and optimizing its pharmacological properties. Advances in computational chemistry and high-throughput screening techniques may accelerate the discovery of new derivatives with improved characteristics. Additionally, exploring Sulfameter's potential role in personalized medicine could lead to more tailored treatment strategies based on individual patient profiles. These developments promise to further enhance our ability to harness the full therapeutic potential of this remarkable compound.

